
3-氟-5-甲基苯基溴化镁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-5-methylphenylmagnesium bromide: is an organomagnesium compound, specifically a Grignard reagent, widely used in organic synthesis. It is a solution in tetrahydrofuran (THF) and is known for its reactivity towards various electrophiles, making it a valuable reagent in the formation of carbon-carbon bonds.
科学研究应用
3-Fluoro-5-methylphenylmagnesium bromide is extensively used in scientific research due to its versatility:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates.
Material Science: Used in the preparation of novel materials with specific properties.
Biological Studies: Utilized in the synthesis of biologically active compounds for research purposes.
作用机制
Target of Action
3-Fluoro-5-methylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organometallic compounds that are primarily used in organic chemistry for the formation of carbon-carbon bonds . The primary targets of 3-Fluoro-5-methylphenylmagnesium bromide are therefore carbon atoms in organic molecules, where it can facilitate the formation of new carbon-carbon bonds .
Mode of Action
The mode of action of 3-Fluoro-5-methylphenylmagnesium bromide involves the interaction of the compound with its targets, leading to changes in the molecular structure of the target molecules. As a Grignard reagent, 3-Fluoro-5-methylphenylmagnesium bromide can react with a wide range of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds . This reaction is facilitated by the polar nature of the carbon-magnesium bond in the Grignard reagent, which allows the carbon atom to act as a nucleophile .
Biochemical Pathways
The biochemical pathways affected by 3-Fluoro-5-methylphenylmagnesium bromide are primarily those involving the synthesis of organic compounds. The ability of this Grignard reagent to form new carbon-carbon bonds means it can be used to synthesize a wide range of organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized and their roles in various biochemical processes.
Pharmacokinetics
The pharmacokinetics of 3-Fluoro-5-methylphenylmagnesium bromide, like other Grignard reagents, are complex and depend on a variety of factors. As a highly reactive compound, it is likely to react quickly with other molecules in the environment, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The bioavailability of 3-Fluoro-5-methylphenylmagnesium bromide is therefore likely to be low, as it is rapidly consumed in chemical reactions .
Result of Action
The molecular and cellular effects of the action of 3-Fluoro-5-methylphenylmagnesium bromide are primarily the formation of new carbon-carbon bonds in organic molecules. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactions involved . These new compounds can have a variety of effects at the molecular and cellular level, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of 3-Fluoro-5-methylphenylmagnesium bromide are influenced by a variety of environmental factors. As a Grignard reagent, it is highly reactive and sensitive to moisture and air . Therefore, it must be handled under anhydrous conditions to prevent premature reactions . The temperature and solvent used can also affect the reactivity and stability of 3-Fluoro-5-methylphenylmagnesium bromide .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-5-methylphenylmagnesium bromide typically involves the reaction of 3-Fluoro-5-methylbromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of 3-Fluoro-5-methylphenylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically stirred vigorously to ensure complete dissolution of magnesium and efficient formation of the Grignard reagent.
化学反应分析
Types of Reactions: 3-Fluoro-5-methylphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, and esters.
Solvents: Anhydrous THF is commonly used.
Catalysts: Copper(I) iodide can be used in some coupling reactions.
Major Products Formed:
Alcohols: From the reaction with carbonyl compounds.
Biaryl Compounds: From cross-coupling reactions.
相似化合物的比较
- 3-Fluorophenylmagnesium bromide
- 3-Methylphenylmagnesium bromide
- 3-Chlorophenylmagnesium bromide
Comparison:
- Reactivity: 3-Fluoro-5-methylphenylmagnesium bromide is unique due to the presence of both a fluorine and a methyl group, which can influence its reactivity and selectivity in reactions.
- Applications: While similar compounds are used in organic synthesis, the specific substitution pattern in 3-Fluoro-5-methylphenylmagnesium bromide can lead to different reactivity profiles and product distributions.
属性
IUPAC Name |
magnesium;1-fluoro-3-methylbenzene-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGOMMFENVOEMF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[C-]=C1)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
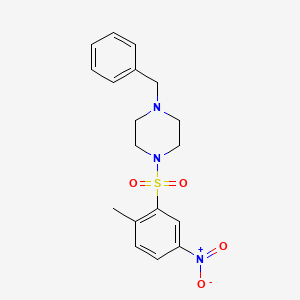
![5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2491720.png)
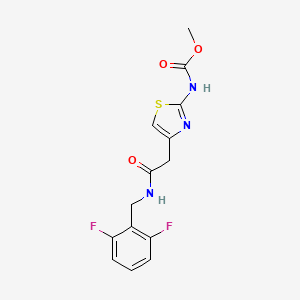
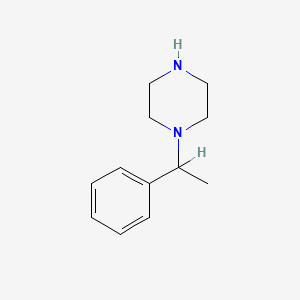
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea](/img/structure/B2491724.png)
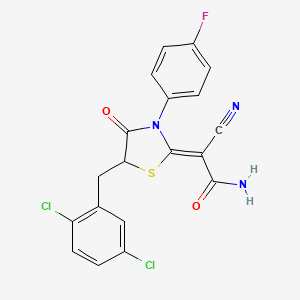
![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)
![2-({[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2491730.png)
![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)
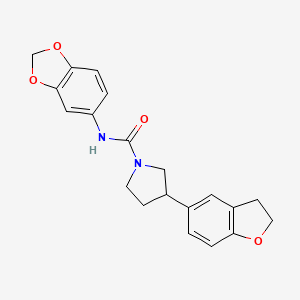
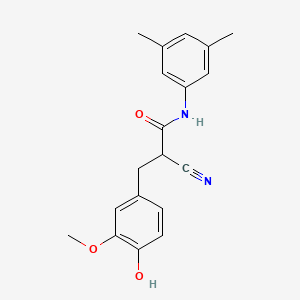
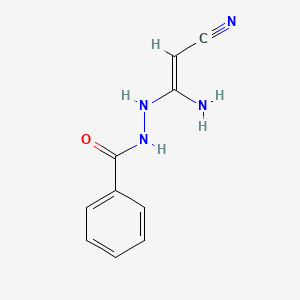
![3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2491738.png)
![1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one](/img/structure/B2491739.png)
